molecular formula C16H14ClN5O B2671812 2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide CAS No. 1118828-40-2

2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide

Cat. No.: B2671812
CAS No.: 1118828-40-2
M. Wt: 327.77
InChI Key: JORZDIDIBIVEBT-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a carboxamide group, a triazole ring, and a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiols, or amines in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, oxidized triazole compounds, and reduced amine derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide is unique due to the combination of the triazole ring, pyridine ring, and carboxamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O/c1-11(21-16(23)14-3-2-8-19-15(14)17)12-4-6-13(7-5-12)22-10-18-9-20-22/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORZDIDIBIVEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC=N2)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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